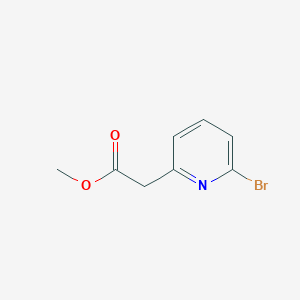
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Overview
Description
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1423026-14-5 . It has a molecular weight of 235.66 . The IUPAC name for this compound is 5-(3,4-difluorophenyl)-3-pyrrolidinol hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Scientific Research Applications
1. Role in Vasodilation and Rheology
- Buflomedil Hydrochloride : Identified as a vasodilator drug, Buflomedil Hydrochloride contains a pyrrolidinium hydrochloride structure. It is extensively used for its rheological properties, potentially relevant to the study of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride (Ravikumar & Sridhar, 2006).
2. Utility in Synthesis of Medicinal Compounds
- Synthesis of Pyrrolin-2-ones : The synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones, indicating the potential use of such compounds in preparing agrochemicals or medicinal products (Ghelfi et al., 2003).
3. Applications in Chemical Synthesis
- Pyrrole Derivatives Synthesis : Pyrrole, a fundamental structural unit in many biological molecules, is closely related to pyrrolidines. The synthesis of pyrrolidines, including hydroxypyrroles, involves condensation reactions, demonstrating the chemical utility of compounds like 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride (Anderson & Liu, 2000).
4. Relevance in Organic Chemistry
- Enantioselective Synthesis : The synthesis of N-tert-butyl disubstituted pyrrolidines, including a derivative similar to 5-(3,4-Difluorophenyl)pyrrolidin-3-ol, indicates its relevance in the field of organic chemistry, particularly in enantioselective synthesis (Chung et al., 2005).
5. Exploration in Medicinal Chemistry
- Fluoropyrrolidines Synthesis : The study and synthesis of fluoropyrrolidines, a category closely related to 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride, highlights its significance in medicinal chemistry and as organocatalysts (Pfund & Lequeux, 2017).
6. Potential in Drug Synthesis
- Sigma-1 Receptor Modulator Derivative Synthesis : The synthesis of fluorinated derivatives of Sigma-1 receptor modulators, utilizing similar compounds, underscores the potential applications in drug development and pharmacological research (Kuznecovs et al., 2020).
properties
IUPAC Name |
5-(3,4-difluorophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOKPFCEFRZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=C(C=C2)F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride | |
CAS RN |
1423026-14-5 | |
| Record name | 5-(3,4-difluorophenyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1429923.png)



![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1429929.png)
![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1429931.png)